molecular formula C11H19NO3 B14005894 Ethyl 4-oxo-4-(piperidin-1-yl)butanoate CAS No. 6942-15-0

Ethyl 4-oxo-4-(piperidin-1-yl)butanoate

Cat. No.: B14005894
CAS No.: 6942-15-0
M. Wt: 213.27 g/mol
InChI Key: SVQZMBAVFGMEKB-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a chemical compound with the CAS Registry Number 6942-15-0 and a molecular formula of C11H19NO3 . This ester and keto-piperidine derivative serves as a versatile building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The compound has a density of 1.075 g/cm³ and a flash point of 165.9°C, with a boiling point of 350.7°C at 760 mmHg . Piperidine derivatives are prominent scaffolds in drug discovery, frequently explored for their biological activity. Research indicates that structurally related piperidine-containing compounds are investigated as selective ligands for neurological targets such as the dopamine D4 receptor, which is an area of interest for the study of certain cancer types and central nervous system disorders . Furthermore, similar compounds have been identified as inhibitors of enzymes like peptidyl-prolyl cis-trans isomerase A, suggesting potential utility in probing protein folding and immune function . As a synthetic intermediate, this compound is valued for its application in constructing diverse molecular hybrids and conjugates, a strategy often employed in the development of new therapeutic agents and biochemical probes . It is supplied as a high-purity material for use in laboratory research and development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-oxo-4-piperidin-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11(14)7-6-10(13)12-8-4-3-5-9-12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQZMBAVFGMEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288735
Record name ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-15-0
Record name NSC57413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate typically involves the reaction of piperidine with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the demand for this compound in various applications. The industrial production methods focus on optimizing reaction efficiency, minimizing waste, and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(piperidin-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-oxo-4-(piperidin-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s analogs differ in substituents at the 4-position of the oxobutanoate core or modifications to the ester group. Key examples include:

Compound Name Substituent at 4-Position Ester Group Molecular Formula Molecular Weight Key References
Methyl 4-oxo-4-(piperidin-1-yl)butanoate Piperidin-1-yl Methyl C₁₀H₁₇NO₃ 199.25
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate Thiophen-2-yl Ethyl C₁₀H₁₂O₃S 212.26
Ethyl 4-(4-methylpiperazin-1-yl)butanoate 4-Methylpiperazin-1-yl Ethyl C₁₁H₂₂N₂O₂ 214.31
Ethyl 4-oxo-4-(pyridin-2-ylthio)butanoate 4-((Pyridin-2-ylthio)methyl)piperidin-1-yl Ethyl C₁₇H₂₄N₂O₃S 336.5

Key Observations :

Stability and Volatility Profiles

Evidence from ester volatility studies (e.g., ethyl crotonate, ethyl hexanoate) suggests that longer alkyl chains (e.g., ethyl octanoate) enhance stability during repeated washings, whereas shorter esters degrade rapidly . While direct data for this compound are lacking, its piperidinyl group likely reduces volatility compared to aliphatic esters like ethyl isovalerate.

Biological Activity

Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.

  • Molecular Formula : C11H19NO
  • Molecular Weight : 213.2735 g/mol
  • CAS Number : 6942-15-0

The compound features a piperidine ring and a keto group, which contribute to its unique biological profile.

This compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring enhances the compound's ability to penetrate cell membranes, facilitating its biological effects. The lipophilicity imparted by structural modifications allows for effective binding to various biological targets, modulating their activity and leading to therapeutic outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have shown that this compound can inhibit cancer cell proliferation in several models. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis makes it a candidate for further investigation in oncology .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Anticancer Activity Assessment :
    • Objective : To investigate the effects of this compound on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in viability was observed in breast and lung cancer cell lines, with IC50 values around 25 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundPiperidine ring with a keto groupPotential antimicrobial and anticancer properties
Mthis compoundSimilar structure but methyl instead of ethylStudied for similar biological activities
PiperineNaturally occurring piperidine derivativeKnown for distinct biological activities
EvodiamineAnother piperidine-based compoundUnique pharmacological properties

This table highlights the structural similarities and differences among these compounds, emphasizing the unique biological activities associated with this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, and how do they differ in complexity?

Answer:
The compound is typically synthesized via DCC/OHBt-mediated coupling between a γ-keto ester precursor and piperidine. This method generates a less complex reaction mixture compared to mixed anhydride approaches, as residual dicyclohexylurea (DCU) is the primary byproduct . Purification involves dissolving the mixture in acetone, followed by cooling to 0–4°C to precipitate DCU, yielding the title compound. Alternative routes, such as those for structurally related γ-keto esters (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate), involve sequential acylation and condensation steps .

Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of γ-keto esters with piperidine moieties?

Answer:
Yields for similar compounds (e.g., 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione) range from 39–50% . Optimization strategies include:

  • Coupling agent selection : DCC/OHBt minimizes side reactions compared to mixed anhydrides.
  • Temperature control : Maintaining low temperatures during coupling reduces decomposition.
  • Stoichiometric adjustments : Excess piperidine (1.2–1.5 equivalents) ensures complete reaction of the γ-keto ester.
    Contradictions in yield data often arise from variations in reagent purity or DCU removal efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Key signals include δ 3.48–3.44 ppm (piperidine N-CH2), δ 2.70–2.52 ppm (keto-ester CH2), and δ 1.56–1.41 ppm (piperidine ring CH2) .
  • 13C NMR : Peaks at δ 208.0 (keto carbonyl) and δ 169.6 (ester carbonyl) confirm the structure .
  • HRMS : A molecular ion peak at m/z 184.1337 ([M+H]+) validates the molecular formula (C10H17NO3) .

Advanced: How should researchers address discrepancies in spectral data interpretation for γ-keto esters?

Answer:
Contradictions may arise from:

  • Residual solvents or byproducts : DCU in DCC-mediated syntheses can obscure NMR signals; thorough purification (e.g., recrystallization) is essential .
  • Tautomerism : The keto-enol equilibrium in γ-keto esters can lead to split peaks in NMR. Deuterated solvents (e.g., CDCl3) and controlled pH mitigate this .
  • Isomeric impurities : HPLC or LC-MS can differentiate regioisomers (e.g., piperidine substitution patterns) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • DCU precipitation : Post-reaction, DCU is precipitated by cooling an acetone solution to 0–4°C, followed by filtration .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) elutes the compound while retaining polar impurities.
  • Recrystallization : Ethanol/water mixtures enhance purity by removing residual piperidine .

Advanced: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Byproduct management : DCU removal becomes inefficient at larger scales; alternative coupling agents (e.g., EDC/HOBt) may improve workflow .
  • Solvent volume optimization : Reducing acetone usage during DCU precipitation requires balancing yield and purity.
  • Stability : The ester group is prone to hydrolysis; anhydrous conditions and low-temperature storage (-20°C) are critical .

Basic: How stable is this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposition occurs above 40°C; store at -20°C in amber vials.
  • Hydrolytic sensitivity : Susceptible to ester hydrolysis in aqueous media; use desiccants and inert atmospheres for long-term storage.
  • Light sensitivity : UV exposure accelerates degradation; avoid prolonged light exposure .

Advanced: How can structural modifications enhance the biological activity of derivatives of this compound?

Answer:

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the piperidine nitrogen may modulate bioactivity .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid (e.g., via saponification) generates a precursor for prodrug development .
  • Keto group functionalization : Reductive amination or Grignard addition at the keto position can yield analogs with improved pharmacokinetic profiles .

Basic: What analytical methods are recommended for assessing purity in pharmacopeial standards?

Answer:

  • HPLC : Use a C18 column with methanol/buffer (65:35) mobile phase (pH 4.6) for baseline separation of impurities .
  • TLC : Ethyl acetate/hexane (1:4) on silica gel plates (Rf ≈ 0.5–0.6) identifies major components .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How do extraction techniques (e.g., HS-SPME vs. S-HS) influence the detection of related esters in complex matrices?

Answer:

  • HS-SPME : Superior for volatile esters (e.g., ethyl butanoate), achieving 6.48% ± 0.34% area percentages via fiber adsorption .
  • S-HS : Less effective for low-boiling-point esters but better for higher-molecular-weight analogs (e.g., benzyl acetate) .
    Method selection depends on target analyte volatility and matrix complexity.

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